2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide
Overview
Description
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a thienyl group, and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thienyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with the tetrahydroquinoline core.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Thioether Linkage: This involves the reaction of the tetrahydroquinoline derivative with a thiol compound.
Attachment of the Iodophenyl Group: This final step can be achieved through another Suzuki-Miyaura coupling reaction, where an iodophenyl boronic acid is coupled with the intermediate compound.
Chemical Reactions Analysis
2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new drugs targeting various diseases.
Material Science: The unique electronic properties of the thienyl and cyano groups make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological processes involving cyano and thienyl groups.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyano group can act as an electron-withdrawing group, modulating the electronic properties of the compound and influencing its binding affinity to the target.
Comparison with Similar Compounds
Similar compounds include:
2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide: This compound lacks the iodophenyl group, which may result in different electronic properties and reactivity.
2-((3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)-N-(2-methoxyphenyl)acetamide: This compound has a pyridine ring instead of a quinoline ring, which can affect its binding properties and biological activity.
N-(4-chlorophenyl)-2-((3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)acetamide: This compound has a chlorophenyl group instead of an iodophenyl group, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18IN3OS2/c23-16-7-2-4-9-18(16)25-20(27)13-29-22-15(12-24)21(19-10-5-11-28-19)14-6-1-3-8-17(14)26-22/h2,4-5,7,9-11H,1,3,6,8,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAESGHOPMRBSRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3I)C#N)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18IN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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